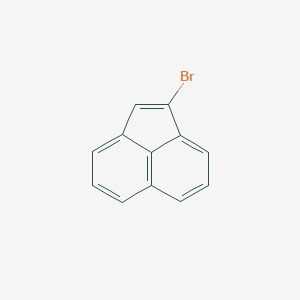

1-Bromoacenaphthylene

Description

Contextualization within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org They are primarily formed from the incomplete combustion of organic materials and are found in sources like coal, oil, and tobacco smoke. wikipedia.orgebsco.com PAHs are a significant area of research due to their prevalence as environmental pollutants and their potential carcinogenic properties. ebsco.comfrontiersin.org

Halogenated PAHs, such as 1-bromoacenaphthylene, are derivatives where one or more hydrogen atoms are replaced by a halogen. rsc.org The introduction of a halogen atom, like bromine, can alter the physical, chemical, and toxicological properties of the parent PAH. nih.gov Research into halogenated PAHs is crucial for understanding their environmental fate and for developing new synthetic methodologies. The study of compounds like this compound contributes to the broader understanding of structure-reactivity relationships within the vast class of PAHs. rsc.org

Significance of Brominated Aromatic Systems in Synthetic Transformations

The bromine atom in this compound serves as a versatile functional group in a multitude of synthetic transformations. Brominated aromatic compounds are key substrates in a wide array of cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds in organic chemistry. wikipedia.org

The carbon-bromine (C-Br) bond in this compound is reactive towards various metal catalysts, particularly palladium. wikipedia.orgnih.gov This reactivity allows for its participation in well-established reactions such as:

Suzuki-Miyaura coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. beilstein-journals.orgrsc.org

Sonogashira coupling: Coupling with terminal alkynes.

Heck coupling: Reaction with alkenes.

Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds by reacting with amines. acs.org

These reactions are instrumental in the construction of more complex molecules from the this compound scaffold. The strategic placement of the bromine atom allows for regioselective modifications, providing a pathway to a diverse range of acenaphthylene (B141429) derivatives with tailored electronic and photophysical properties. acs.org

Overview of Research Trajectories for this compound

Research involving this compound has followed several key trajectories, primarily centered around its utility as a building block in organic synthesis.

One significant area of research is its use in the synthesis of novel organic materials . The acenaphthylene core is a component of some organic electronic materials, and the ability to functionalize it via the bromo-substituent allows for the tuning of properties like the HOMO-LUMO energy gap. acs.org For instance, cross-coupling reactions with this compound can lead to the formation of larger, more complex π-conjugated systems with potential applications in organic electronics. acs.orgthieme-connect.com

Another important research direction is the synthesis of complex polycyclic aromatic systems . This compound can be used as a starting material to build larger, more intricate PAH structures through annulation reactions. These reactions involve the formation of new rings fused to the acenaphthylene framework. For example, palladium-catalyzed cascade reactions involving an initial Suzuki-Miyaura coupling followed by an intramolecular C-H arylation can yield acenaphthylene-fused heteroarenes. beilstein-journals.org

Furthermore, this compound has been utilized in the synthesis of substituted acenaphthylenes with specific functionalities. The bromine atom can be displaced by other groups, such as a cyano group, to introduce different chemical properties to the molecule. universiteitleiden.nl

Synthesis and Properties of this compound

The synthesis of this compound typically involves the dehydrobromination of 1,2-dibromoacenaphthene. universiteitleiden.nl This precursor is prepared by the bromination of acenaphthylene. universiteitleiden.nl The reaction conditions for the dehydrobromination can vary, with reagents like potassium hydroxide (B78521) or DBU in a suitable solvent being employed. universiteitleiden.nlaanda.org

| Property | Value |

| Molecular Formula | C12H7Br nih.gov |

| Molecular Weight | 231.09 g/mol nih.gov |

| CAS Number | 56081-36-8 nih.gov |

This table contains basic chemical data for this compound.

Research Findings on this compound Derivatives

| Precursor | Reagent/Catalyst | Product | Research Focus | Reference |

| This compound | Copper(I) cyanide | 1-Cyanoacenaphthylene (B14659922) | Synthesis of cyano-substituted PAHs | universiteitleiden.nl |

| Brominated BN-acenaphthylene | Various cross-coupling partners | BN-acenaphthylene derivatives | Tuning photophysical properties | acs.org |

| 1,8-Dihalonaphthalenes | Heteroarylboronic acids/esters (Pd-catalyzed) | Acenaphthylene-fused heteroarenes | Synthesis of heterocyclic fluoranthene (B47539) analogues | beilstein-journals.org |

This table summarizes selected research findings involving the transformation of bromo-acenaphthylene derivatives.

Structure

3D Structure

Properties

CAS No. |

56081-36-8 |

|---|---|

Molecular Formula |

C12H7Br |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

1-bromoacenaphthylene |

InChI |

InChI=1S/C12H7Br/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-7H |

InChI Key |

QEFYWTSOECIYBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=C(C3=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromoacenaphthylene and Its Structural Analogues

Direct Synthetic Routes to 1-Bromoacenaphthylene

Direct methods focus on the introduction of a bromine atom onto the acenaphthylene (B141429) scaffold in a single key step. These strategies often contend with challenges of selectivity and reactivity.

Photochemical Bromination Strategies in Aromatic Systems

Photochemical bromination of aromatic compounds proceeds through a radical mechanism. rsc.orgscirp.org This approach typically involves the irradiation of a solution containing the aromatic substrate and molecular bromine, often in an inert solvent like tetrachloromethane. rsc.org The light provides the energy to homolytically cleave the Br-Br bond, generating bromine radicals. These radicals can then attack the aromatic system.

For simple arenes, this process can lead to a mixture of substitution products and addition adducts, such as 1,2,3,4,5,6-hexabromocyclohexane in the case of benzene. rsc.org The distribution of isomers formed is often a consequence of the relative stabilities of intermediate adducts and the ease of subsequent elimination reactions. rsc.org In the context of acenaphthylene, photochemical bromination could theoretically be employed; however, controlling the reaction to selectively produce this compound over other isomers or addition products would be a significant synthetic challenge. The reaction may be facilitated by the use of photosensitizers like TiO2 to increase the reaction rate. scirp.org

Catalytic Bromination Approaches

Catalytic bromination offers a more controlled method for the halogenation of aromatic rings. This approach typically involves an electrophilic aromatic substitution mechanism, where a catalyst is used to polarize the bromine molecule, making it a more potent electrophile. Lewis acids are commonly employed as catalysts for this purpose.

In processes related to the synthesis of brominated acenaphthylene derivatives, catalysts such as iron (III) chloride and aluminum chloride are frequently used. google.com The reaction is generally carried out in a halogenated hydrocarbon solvent, where bromine is added to the solution of acenaphthene (B1664957) and the catalyst. google.com This method is effective for brominating the aromatic nucleus (the "arylic" positions) of the acenaphthene structure. google.com The efficiency and outcome of the reaction are dependent on several factors, including the choice of catalyst, the molar ratio of bromine to the substrate, and the reaction temperature. google.com

Table 1: Catalysts and Conditions for Aromatic Bromination

| Catalyst | Typical Solvent | Temperature Range | Molar Ratio (Br₂:Substrate) | Reference |

|---|---|---|---|---|

| Iron (III) Chloride | Halogenated Hydrocarbon | 10°C - 60°C | 2:1 to 5:1 | google.com |

Investigation of Regioselectivity and Stereoselectivity in Bromination Reactions

Regioselectivity is a critical consideration in the bromination of acenaphthene and acenaphthylene, as there are multiple distinct positions where substitution can occur. The reaction conditions play a decisive role in determining the position of bromination. google.com

Arylic vs. Benzylic Bromination:

Arylic Bromination: In the presence of a Lewis acid catalyst (e.g., iron), bromination occurs preferentially on the aromatic naphthalene (B1677914) ring system (arylic positions). This is a classic electrophilic aromatic substitution. google.com

Benzylic Bromination: In the presence of a radical initiator, bromination occurs at the benzylic position (the CH₂ groups of the five-membered ring in acenaphthene). google.com

This distinction is fundamental for the synthesis of this compound. A direct electrophilic bromination of acenaphthylene would likely lead to substitution on the aromatic ring rather than the desired vinyl position. Therefore, controlling the reaction to target the correct precursor site is essential. The development of highly regioselective electrophilic aromatic brominations is a significant area of research, with various reagent systems like N-bromosuccinimide (NBS) in different solvents being explored to achieve high positional selectivity for specific isomers. mdpi.com

Indirect and Convergent Synthetic Pathways

Indirect routes, which involve the synthesis and subsequent modification of precursors, are often more effective for producing specific isomers like this compound with high purity.

Precursor-Based Synthesis and Derivatization (e.g., from acenaphthene)

A highly effective and regioselective method for synthesizing brominated acenaphthylene derivatives starts with the more saturated precursor, acenaphthene. google.com This multi-step process allows for precise control over the placement of the bromine atom and the formation of the double bond.

The general sequence involves two main steps:

Benzylic Bromination of Acenaphthene: Acenaphthene is first brominated under conditions that favor substitution at the benzylic position (C1). This is typically achieved using elemental bromine in the presence of a radical initiator. google.com This step yields 1-bromoacenaphthene.

Dehydrobromination: The resulting 1-bromoacenaphthene is then treated with a base to induce an elimination reaction. The base, such as potassium hydroxide (B78521) in a methanolic solution, removes a proton from C2 and the bromide from C1, resulting in the formation of a double bond and yielding the final this compound product. google.com

Table 2: Two-Step Synthesis from Acenaphthene

| Step | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | Benzylic Bromination | Acenaphthene, Br₂, Radical Initiator | 1-Bromoacenaphthene | google.com |

This precursor-based approach is advantageous because it circumvents the regioselectivity issues associated with the direct bromination of the acenaphthylene ring.

Multistep Synthetic Sequences for Complex Brominated Acenaphthylene Derivatives

Brominated acenaphthylene and its structural analogs serve as versatile building blocks in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) and functional materials. nih.govresearchgate.net Traditional methods for creating these complex structures often require multiple synthetic steps. nih.govresearchgate.net

Modern synthetic chemistry utilizes transition metal-catalyzed reactions to construct acenaphthylene-containing systems. For instance, palladium-catalyzed annulation reactions between bromo-chloronaphthalene derivatives and heteroarylboronic esters have been used to synthesize acenaphthylene-fused heterocycles. beilstein-journals.org Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions followed by intramolecular C–H arylation provide efficient pathways to acenaphthylene-fused systems. beilstein-journals.org In these sequences, a brominated aromatic compound often serves as a key reactant, highlighting the importance of bromo-substituted intermediates in advanced organic synthesis. These methods represent a significant advancement, allowing for the construction of complex molecular architectures that are otherwise difficult to access. nih.gov

Advanced Synthetic Techniques and Methodological Innovations in the Synthesis of this compound and its Structural Analogues

The synthesis of this compound, a key intermediate in the preparation of various functional organic materials, has been an area of active research. Traditional bromination methods often involve harsh reagents and conditions, leading to environmental concerns and challenges in selectivity. To address these limitations, advanced synthetic techniques focusing on efficiency, sustainability, and scalability have been explored. This article delves into one-pot reaction designs, the application of green chemistry principles, and the implementation of flow chemistry for the synthesis of this compound and its analogues.

One-Pot Reaction Design and Optimization

One-pot synthesis, a strategy where sequential reactions are carried out in a single reactor without the isolation of intermediates, offers significant advantages in terms of reduced waste, time, and cost. In the context of this compound synthesis, a one-pot approach can be envisioned to combine the bromination of acenaphthylene with subsequent functionalization steps.

While specific literature on a one-pot synthesis of this compound is limited, the concept has been successfully applied to the synthesis of other functionalized bromo-polycyclic aromatic hydrocarbons (PAHs). For instance, a one-pot procedure for the synthesis of bromo-functionalized boron-doped PAHs has been reported. This method involves the reaction of alkyne-substituted PAHs with boron tribromide (BBr3) in a single reaction vessel, leading to the formation of the brominated product. rsc.org This approach, which combines bromination and cyclization, showcases the potential of one-pot methodologies for creating complex functionalized PAHs. rsc.org The optimization of such a one-pot process would involve a careful selection of catalysts, solvents, and reaction conditions to ensure high yields and selectivity for the desired product.

A hypothetical one-pot synthesis for a functionalized this compound derivative could involve the initial bromination of acenaphthylene, followed by an in-situ cross-coupling reaction. The optimization of such a process would require screening of various parameters as outlined in the table below.

Table 1: Hypothetical Parameters for One-Pot Synthesis Optimization of a Functionalized this compound Derivative

| Parameter | Variables to be Screened | Objective |

|---|---|---|

| Brominating Agent | N-Bromosuccinimide (NBS), Br2, Tetrabutylammonium tribromide (TBATB) | Achieve high regioselectivity for the 1-position |

| Catalyst for Cross-Coupling | Pd(PPh3)4, PdCl2(dppf), CuI | Efficient coupling with a desired functional group |

| Solvent | Toluene, Dioxane, DMF | Ensure compatibility with both reaction steps |

| Temperature | Room temperature to 100 °C | Optimize reaction rates and minimize side products |

| Base for Cross-Coupling | K2CO3, Cs2CO3, Et3N | Facilitate the cross-coupling reaction |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound is crucial for developing environmentally benign methodologies.

A key aspect of greening the synthesis of this compound is the choice of the brominating agent. Traditional methods often employ molecular bromine (Br2), which is highly toxic and corrosive. Greener alternatives include N-bromosuccinimide (NBS) and stable, solid bromide/bromate mixtures. rsc.orgorganic-chemistry.org NBS is a crystalline solid that is easier and safer to handle than liquid bromine. missouri.eduwikipedia.org The use of a bromide/bromate couple in an aqueous acidic medium is another eco-friendly approach, as it avoids the direct use of liquid bromine and generates less hazardous byproducts. rsc.org

Furthermore, the use of heterogeneous catalysts can contribute to a greener synthesis. Solid acid catalysts, for example, can replace corrosive and difficult-to-recycle homogeneous acid catalysts often used in bromination reactions. Zeolites and other solid supports can be functionalized to act as catalysts, allowing for easier separation from the reaction mixture and potential for reuse, thus minimizing waste. researchgate.net The mechanochemical bromination of naphthalene using a solid brominating agent and a zeolite catalyst in a ball mill has been reported, demonstrating a solvent-free approach that could potentially be adapted for acenaphthylene. researchgate.net

Table 2: Comparison of Brominating Agents for Acenaphthylene from a Green Chemistry Perspective

| Brominating Agent | Advantages | Disadvantages | Green Chemistry Principle(s) Addressed |

|---|---|---|---|

| Molecular Bromine (Br2) | High reactivity | Highly toxic, corrosive, generates HBr byproduct | - |

| N-Bromosuccinimide (NBS) | Solid, easier to handle, safer | Lower atom economy compared to Br2 | Safer Chemicals |

| Bromide/Bromate Couple | Solid, stable, inexpensive, aqueous medium | Requires acidic conditions | Safer Solvents, Accident Prevention |

| Tetrabutylammonium Tribromide (TBATB) | Solid, mild brominating agent | Higher molecular weight, lower atom economy | Safer Chemicals |

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. rsc.orgscispace.com The application of flow chemistry to the synthesis of this compound has the potential to overcome many of the challenges associated with its batch production.

The halogenation of organic compounds, including aromatic systems, has been successfully demonstrated in continuous flow microreactors. rsc.orgsemanticscholar.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. For the bromination of acenaphthylene, a flow setup could involve pumping a solution of the substrate and a brominating agent through a heated or irradiated microreactor. The in-situ generation of hazardous reagents like Br2 from safer precursors can also be integrated into a flow system, minimizing the handling of toxic materials. nih.gov

A continuous flow process for the synthesis of this compound could be designed as follows: solutions of acenaphthylene and a brominating agent are continuously fed into a microreactor. The reaction mixture then flows through the reactor, where the bromination takes place under optimized conditions. The product stream can then be collected, and the product isolated through a continuous separation process. This approach not only enhances safety and efficiency but also allows for the rapid optimization of reaction conditions. Research on the continuous-flow synthesis of related compounds, such as alkylated naphthalenes, has shown the potential for high-throughput production and easy scale-up. rsc.org

Table 3: Potential Advantages of Flow Synthesis for this compound

| Parameter | Advantage in Flow Chemistry | Impact on Synthesis |

|---|---|---|

| Safety | Small reactor volumes, better heat dissipation | Reduced risk of runaway reactions, safer handling of hazardous reagents |

| Control | Precise control of temperature, pressure, and residence time | Improved selectivity and yield, reduced byproduct formation |

| Scalability | Scaling out by running multiple reactors in parallel | Easier transition from laboratory to industrial production |

| Efficiency | Improved mixing and mass transfer | Faster reaction times and higher throughput |

Bond Dissociation Energy (BDE) Analysis of the C-Br Bond

The stability of the C-Br bond is a critical determinant of this compound's reactivity, particularly in reactions involving homolytic cleavage. Computational and comparative studies offer significant insights into the lability of this bond.

Computational Prediction and Experimental Validation of C-Br BDE

Computational chemistry, particularly through the use of Density Functional Theory (DFT) and high-level composite methods, has become a powerful tool for predicting the bond dissociation energies (BDEs) of complex molecules like this compound. Benchmark calculations employing methods such as G4 have provided robust theoretical predictions for the C-Br BDE.

For this compound, the predicted C-Br bond dissociation energy is notably influenced by the electronic structure of the acenaphthylene core. While specific experimental validation for the C-Br BDE of this compound is not extensively documented in readily available literature, the computational results are benchmarked against experimental values for a range of other chlorinated and brominated PAHs, lending a high degree of confidence to the theoretical predictions. The ωB97X-D/6-311++G(d,p) method, in particular, has demonstrated excellent performance in accurately computing BDE values for such systems.

Table 1: Predicted C-Br Bond Dissociation Energies (BDEs) for this compound using various theoretical methods.

| Theoretical Method | Predicted C-Br BDE (kcal/mol) |

| M06-2X/6-311++G(d,p) | 81.5 |

| ωB97X-D/6-311++G(d,p) | 81.8 |

| B2PLYP-D3/6-311++G(d,p) | 82.1 |

| G4 | 82.2 |

This table is generated based on data from a benchmark computational study. The values represent the predicted energy required to break the C-Br bond homolytically.

Comparative Studies of C-Br Bond Lability Across Brominated PAHs

When compared to other brominated PAHs, the C-Br bond in this compound exhibits a moderate level of lability. For instance, the C-Br bond in this compound is predicted to be stronger than the C-Br bond in 9-bromophenanthrene (B47481) but weaker than in other positions on the phenanthrene (B1679779) ring system. This variation underscores the significant influence of the local electronic environment on bond strength within different PAH frameworks. The position of the bromine atom on the aromatic system is a key factor, with BDEs varying across different isomers of brominated PAHs.

Influence of Aromatic System Delocalization on Bond Stability

The delocalized π-electron system of the acenaphthylene framework plays a crucial role in the stability of the C-Br bond. The vinylic nature of the C-Br bond in this compound, being attached to an sp2-hybridized carbon that is part of a double bond within the five-membered ring, contributes to its increased strength compared to a C-Br bond on a saturated carbon. This is attributed to the greater s-character in the sp2 hybrid orbital, leading to a shorter and stronger bond. Furthermore, the delocalization of the π-electrons across the entire aromatic system provides additional stability to the molecule as a whole, which in turn influences the energy required to break the C-Br bond.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The acenaphthylene core of this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity and reactivity being influenced by the existing bromo-substituent and the inherent electronic properties of the acenaphthylene system.

Electrophilic Reactivity Patterns in Acenaphthylene Frameworks

The acenaphthylene framework generally undergoes electrophilic substitution at positions that are most activated by the electron-donating nature of the aromatic system. For acenaphthene, the most reactive positions for electrophilic attack are C5 and, to a lesser extent, C3. The presence of the bromine atom at the C1 position in this compound, being an ortho-, para-directing deactivator, would be expected to direct incoming electrophiles primarily to the C5 and C7 positions, and to a lesser extent, the C3 position. However, the deactivating nature of the halogen will generally slow down the rate of electrophilic substitution compared to unsubstituted acenaphthylene.

Nucleophilic Reactivity with Various Reagents

This compound can undergo nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile. The reactivity in these reactions is dependent on the nature of the nucleophile, the reaction conditions, and the electronic characteristics of the acenaphthylene ring.

The presence of the electron-withdrawing bromine atom and the ability of the acenaphthylene ring to stabilize a negative charge facilitate nucleophilic attack. Reactions with strong nucleophiles have been reported, leading to the formation of a variety of substituted acenaphthylene derivatives.

For instance, the reaction of this compound with sodium methoxide (B1231860) in methanol (B129727) has been observed, leading to substitution products. Similarly, the synthesis of 1-cyanoacenaphthylene (B14659922) from this compound demonstrates a successful nucleophilic substitution with the cyanide ion. While comprehensive studies with a wide array of nucleophiles like various alkoxides and amines are not extensively detailed specifically for this compound in the reviewed literature, the observed reactivity with methoxide and cyanide suggests a general susceptibility to this type of reaction. The use of a strong base like triethylamine (B128534) in some reactions has been noted to yield this compound from a precursor, indicating its relative stability under certain basic conditions, while stronger nucleophiles can effect substitution.

Table 2: Examples of Nucleophilic Substitution Reactions of this compound.

| Nucleophile | Reagent | Product |

| Cyanide | Potassium Cyanide | 1-Cyanoacenaphthylene |

| Methoxide | Sodium Methoxide | 1-Methoxyacenaphthylene |

This table provides examples of nucleophilic substitution reactions that have been reported for this compound.

Mechanistic Investigations of Substitutional Processes (e.g., X-philic substitution/SET tandem mechanisms)

The substitutional processes of aryl halides, such as this compound, can be complex, sometimes deviating from classical nucleophilic aromatic substitution pathways. One such alternative is the X-philic substitution/Single-Electron Transfer (SET) tandem mechanism. tandfonline.com This mechanism becomes relevant when a nucleophile, instead of attacking the carbon atom bearing the halogen, attacks the halogen atom itself (an "X-philic" attack).

In a general X-philic substitution/SET tandem mechanism, the reaction is initiated by the nucleophile's attack on the bromine atom of the arylmethylbromide system. This interaction can lead to the formation of a radical anion intermediate through a single-electron transfer (SET) process. The subsequent steps can involve the cleavage of the carbon-bromine bond to generate an aryl radical and a bromide anion. The aryl radical can then participate in further reactions, such as coupling with other radical species present in the reaction mixture. tandfonline.com Detailed studies on the reactions of various brominated organic compounds with phosphite (B83602) nucleophiles have provided evidence for this type of mechanistic pathway, highlighting the influence of solvents and light on the distribution of products. tandfonline.com While these studies did not specifically use this compound, the principles of the X-philic substitution/SET tandem mechanism are applicable to its reactivity profile.

Radical and Photochemical Reactivity

Radical Coupling Pathways

This compound, as an aryl halide, can be a precursor to radical intermediates that engage in a variety of coupling reactions. These pathways are central to modern synthetic strategies for forming carbon-carbon and carbon-heteroatom bonds. drughunter.com Radical generation from aryl halides can be initiated through several methods, including photoredox catalysis, where a photocatalyst absorbs light and initiates a single-electron transfer process. acs.orgchinesechemsoc.org

Photoreactivity and Photodimerization Behavior of Analogous Systems (e.g., bromoanthracene)

The photoreactivity of this compound can be understood by examining analogous systems like bromoanthracene. Anthracenes are well-known for their ability to undergo photodimerization upon exposure to UV light. mdpi.comnih.govdntb.gov.uaresearchgate.net This [4+4] cycloaddition reaction occurs between two anthracene (B1667546) molecules, leading to the formation of a dimer. qut.edu.au

In studies involving 9-bromoanthracene (B49045), it was observed that it undergoes photodimerization to form a dimer (BB). mdpi.comnih.govdntb.gov.uaresearchgate.net When a mixture of anthracene (A) and 9-bromoanthracene (B) is irradiated, a more complex reaction occurs, yielding not only the homodimers (AA and BB) but also a significant amount of the mixed dimer (AB). mdpi.comnih.govresearchgate.net This indicates that the excited state of one molecule can react with a ground-state molecule of the other type. The study of such mixtures provides valuable insight into the relative reactivity of the different species under the same experimental conditions, which is crucial for understanding and controlling the fabrication of photoresponsive materials. mdpi.comnih.govdntb.gov.ua

Kinetics and Quantum Yields of Photoreactions

The efficiency and rate of photochemical reactions are quantified by their kinetics and quantum yields. The quantum yield (Φ) is a measure of the efficiency of a photoreaction, defined as the number of molecules undergoing a specific reaction for each photon absorbed. fiveable.me

Kinetic studies on the photodimerization of anthracene (A) and 9-bromoanthracene (B) have revealed significant differences in their reactivity. mdpi.comnih.govdntb.gov.uaresearchgate.net When irradiated separately in a solution of dichloromethane (B109758) (CD2Cl2), the photodimerization of anthracene was found to be approximately 10 times faster than that of 9-bromoanthracene. mdpi.comnih.gov In a mixture of the two compounds, the dimerization of anthracene was still faster than that of 9-bromoanthracene, but only by a factor of two. mdpi.comnih.gov This highlights the influence of the reaction environment and the presence of other reactive species on the reaction kinetics. The kinetic constants for these reactions provide a quantitative measure of their rates. mdpi.com

Table 1: Kinetic Constants of Photodimerization for Anthracene (A) and 9-Bromoanthracene (B) Data sourced from a study on the photoreactivity of an anthracene mixture. mdpi.com

| Reaction | Condition | Kinetic Constant (k) [s⁻¹] |

| A + A → AA | Separate Sample | 2.8 x 10⁻³ |

| B + B → BB | Separate Sample | 2.6 x 10⁻⁴ |

| A + A → AA | In Mixture | 1.1 x 10⁻³ |

| B + B → BB | In Mixture | 5.0 x 10⁻⁴ |

| A + B → AB | In Mixture | 6.0 x 10⁻⁴ |

The differential quantum yield is particularly important for understanding the kinetics of a photochemical reaction as it provides a more precise picture of the reaction rate at any given moment, in contrast to the integral quantum yield which represents an average rate over the entire reaction time. qut.edu.au

Derivatization and Functionalization Reactions

Formation of Cyano Derivatives via Coupling Reactions

This compound serves as a key starting material for the synthesis of cyano-substituted acenaphthylene derivatives. The cyano group is a valuable functional group in organic synthesis as it can be converted into other functionalities such as carboxylic acids, amides, and amines. tcichemicals.com

The synthesis of 1-cyanoacenaphthylene has been achieved through the reaction of this compound. aanda.org In one reported synthesis, this compound was prepared by the dehydrobromination of 1,2-dibromo-1,2-dihydroacenaphthylene (B11953281) using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). aanda.org The resulting this compound can then be subjected to a coupling reaction to introduce the cyano group. Such transformations can often be achieved using metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed cyanation reactions are common methods for converting aryl halides to aryl nitriles. nih.gov

Recent studies have led to the discovery of two cyano derivatives of acenaphthylene, 1-cyanoacenaphthylene and 5-cyanoacenaphthylene, in the interstellar medium. researchgate.netaanda.org The laboratory synthesis of these molecules was crucial for their astronomical identification and involved quantum chemical calculations to predict their properties. aanda.org

Table 2: Identified Cyano Derivatives of Acenaphthylene Based on astronomical observations and laboratory synthesis. researchgate.netaanda.org

| Compound Name | Isomer | Status |

| 1-Cyanoacenaphthylene | 1- | Detected and Synthesized |

| 5-Cyanoacenaphthylene | 5- | Detected and Synthesized |

Reactivity and Reaction Mechanisms of 1 Bromoacenaphthylene

Selectivity in Transformations

The reactivity of 1-bromoacenaphthylene is characterized by the interplay between the bromine substituent and the fused aromatic system, which allows for a range of selective transformations. These reactions are crucial for the synthesis of more complex and functionalized acenaphthylene (B141429) derivatives.

The oxidation of the acenaphthylene core to a dione (B5365651) structure, specifically an acenaphthenequinone, represents a significant transformation. While direct oxidation of this compound to the corresponding this compound-4,5-dione is not extensively documented, the oxidation of a related bromo-substituted acenaphthene (B1664957) provides a strong precedent for this type of reaction.

Research has demonstrated the successful synthesis of 5-bromoacenaphthylene-1,2-dione from 5-bromoacenaphthene (B1265734). chemicalbook.com This transformation is typically achieved using strong oxidizing agents. In a reported procedure, 5-bromoacenaphthene is treated with sodium dichromate dihydrate in the presence of a cerium(III) chloride heptahydrate catalyst in acetic acid. chemicalbook.com The reaction proceeds at a controlled temperature of 40°C for several hours to yield the desired dione. chemicalbook.com

This established methodology for the oxidation of a bromo-substituted acenaphthene suggests a plausible pathway for the oxidative transformation of this compound. It is conceivable that similar reaction conditions, employing a potent oxidizing agent, could facilitate the conversion of the ethylene (B1197577) bridge in this compound to the corresponding dione functionality. The electron-withdrawing nature of the bromine atom can influence the reactivity of the acenaphthylene system, potentially affecting the reaction conditions required for oxidation.

Table 1: Oxidizing Agents for the Synthesis of Bromo-Substituted Acenaphthenequinones

| Oxidizing Agent | Catalyst | Solvent | Substrate | Product | Yield (%) | Reference |

| Sodium Dichromate Dihydrate | Cerium(III) Chloride Heptahydrate | Acetic Acid | 5-Bromoacenaphthene | 5-Bromoacenaphthylene-1,2-dione | 76 | chemicalbook.com |

This table presents data for a closely related transformation, suggesting a viable route for the oxidation of this compound.

The presence of the bromine atom at the C1 position of this compound directs the regioselective functionalization of the acenaphthylene core, enabling the introduction of various substituents at specific positions. This control over the reaction site is a valuable tool in the synthesis of tailored acenaphthylene derivatives.

Nucleophilic substitution reactions at the C1 position are a prominent example of this regioselectivity. The bromine atom can be displaced by a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, this compound can be converted to 1-cyanoacenaphthylene (B14659922) through a reaction with copper(I) cyanide. arxiv.org This cyanation reaction is typically carried out in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. arxiv.orgaanda.org

Similarly, the bromine atom can be substituted by a methoxy (B1213986) group. The reaction of this compound with sodium methoxide (B1231860), often in the presence of a copper(I) catalyst, yields 1-methoxyacenaphthylene. universiteitleiden.nl These reactions highlight the utility of this compound as a precursor for introducing functional groups that can further modify the electronic and steric properties of the acenaphthylene system.

Furthermore, electrophilic substitution reactions on the acenaphthene ring system are known to be regioselective, with the 5-position being particularly susceptible to attack. cymitquimica.com While the influence of the C1-bromo substituent on the electrophilic aromatic substitution pattern of the acenaphthylene core requires further investigation, it is anticipated to direct incoming electrophiles to specific positions on the aromatic rings.

Table 2: Regioselective Functionalization Reactions of this compound

| Reagent(s) | Solvent | Product | Reaction Type | Reference |

| Copper(I) Cyanide | N,N-Dimethylformamide (DMF) | 1-Cyanoacenaphthylene | Nucleophilic Substitution | arxiv.orgaanda.org |

| Sodium Methoxide / Copper(I) Catalyst | N/A | 1-Methoxyacenaphthylene | Nucleophilic Substitution | universiteitleiden.nl |

Computational Chemistry Investigations of 1 Bromoacenaphthylene

Electronic Structure and Energetics Calculations

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure and ground state properties of molecules. semanticscholar.orgohio-state.edu DFT calculations have been employed to optimize the ground state geometry of 1-bromoacenaphthylene, providing precise information about bond lengths, bond angles, and dihedral angles. These studies often utilize various functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d) to achieve a balance between computational cost and accuracy. researchgate.net The optimized geometry reveals a planar acenaphthylene (B141429) core with the bromine atom situated in the plane of the aromatic system.

The ground state energy, a key output of DFT calculations, is crucial for determining the molecule's stability and for calculating other thermochemical properties. diva-portal.org For instance, DFT has been used to investigate the bond dissociation energies (BDEs) of C–Br bonds in brominated polycyclic aromatic hydrocarbons. nih.gov Studies have shown that the C–Br bond in this compound is slightly stronger than in other related compounds, which is attributed to the conjugative effect between the carbon-carbon double bond and the naphthyl ring. nih.gov

High-Level Ab Initio Methods for Thermochemical Properties (e.g., G4, G3MP2, CBS-QB3)

For highly accurate thermochemical data, high-level ab initio methods such as the Gaussian-n (Gn) theories (e.g., G4, G3MP2) and Complete Basis Set (CBS) methods (e.g., CBS-QB3) are employed. nctu.edu.twgaussian.com These composite methods systematically extrapolate to the full correlation and complete basis set limits, providing reliable enthalpies of formation (ΔfH°), entropies (S°), and heat capacities (Cp). nih.govnih.gov

Studies comparing these methods for brominated polycyclic aromatic hydrocarbons have shown that the G4 method generally provides the highest accuracy for both bond dissociation energies and enthalpies of formation, though it is computationally more demanding. nih.govrsc.org The G3MP2 method is also noted for its efficiency with PAH compounds. nih.gov While the CBS-QB3 method is less suitable for BDE predictions, it can yield comparable enthalpies of formation to the G4 method at a lower computational cost. nih.gov These high-level calculations are crucial for creating benchmark thermochemical databases, especially for organoelement compounds where experimental data may be scarce or challenging to obtain. nist.govnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict and rationalize the reactivity of molecules. youtube.comwikipedia.orgunesp.br This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and spatial distributions of the HOMO and LUMO of this compound provide insights into its electrophilic and nucleophilic character.

The HOMO, being the orbital from which the molecule is most likely to donate electrons, indicates regions of nucleophilicity. Conversely, the LUMO, the orbital that will accept electrons, points to regions of electrophilicity. youtube.com Analysis of the FMOs of this compound can help predict its behavior in various chemical reactions, such as cycloadditions or substitutions. imperial.ac.uk The energy gap between the HOMO and LUMO is also a critical parameter, with a smaller gap generally indicating higher reactivity. numberanalytics.com

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed understanding of reaction mechanisms. nih.govmit.edu This includes identifying transition states and intermediates, and determining the energetic favorability of different reaction pathways.

Transition State Localization and Activation Barrier Determination

A key aspect of mechanistic studies is the localization of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. researchgate.netelifesciences.org Computational methods can be used to find these saddle points on the potential energy surface and calculate their energies. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), a critical factor in determining the reaction rate. lbl.gov For reactions involving this compound, computational chemists can model potential reaction pathways, locate the corresponding transition states, and calculate the activation barriers to predict the most likely mechanism.

Concerted vs. Stepwise Mechanistic Pathways

Many chemical reactions can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single step, or a stepwise mechanism, which involves the formation of one or more intermediates. nsf.govnumberanalytics.com Computational modeling can distinguish between these pathways by searching for intermediates on the potential energy surface. nih.govcsic.es If a stable intermediate is found, the reaction is likely to be stepwise. If no such intermediate exists and there is only a single transition state connecting reactants and products, the reaction is considered concerted. nih.gov For reactions of this compound, these calculations can reveal, for example, whether a cycloaddition reaction proceeds in a single, concerted step or through a two-step process involving a diradical or zwitterionic intermediate.

Spectroscopic Parameter Prediction and Interpretation

Computational quantum chemistry is an indispensable tool for the prediction and interpretation of spectroscopic data. Theoretical calculations of spectroscopic parameters like NMR chemical shifts and vibrational frequencies are now routinely performed to aid in the structural elucidation of newly synthesized compounds and to provide a deeper understanding of their electronic environment. nih.govnumberanalytics.com

The accurate prediction of spectroscopic signatures for molecules like this compound is a significant application of modern computational chemistry. Density Functional Theory (DFT) is a widely used method that offers a favorable balance between computational cost and accuracy for this purpose. numberanalytics.comresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, which is often employed in conjunction with a DFT functional such as B3LYP. liverpool.ac.uk The choice of basis set, like the Pople-style 6-311++G(d,p) or Dunning's correlation-consistent sets, is crucial for obtaining accurate results that can account for electron correlation and polarization effects. researchgate.netliverpool.ac.uk Machine learning approaches, trained on large datasets of experimental and calculated shifts, are also emerging as powerful, high-speed alternatives for predicting NMR spectra. nih.govarxiv.org

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) and Raman spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. nih.gov This analysis, performed on a computationally optimized molecular geometry, yields a set of harmonic vibrational modes. numberanalytics.com DFT methods are highly effective for these calculations. researchgate.net However, calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. numberanalytics.com To improve agreement with experimental data, it is common practice to apply an empirical scaling factor to the calculated frequencies.

| Spectroscopic Parameter | Primary Computational Method | Common Functionals/Theories | Typical Basis Sets |

|---|---|---|---|

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) | DFT (e.g., B3LYP, PBE0), HF | 6-311++G(d,p), cc-pVTZ |

| Vibrational Frequencies (IR/Raman) | Harmonic Frequency Analysis | DFT (e.g., B3LYP, B97D), MP2 | 6-31G+(d,p), TZVP |

A key synergy between computational and experimental chemistry lies in the use of theoretical data to validate and interpret experimental spectra. diva-portal.org For a molecule like this compound, with multiple non-equivalent protons and carbons in the aromatic region, definitively assigning each signal in the ¹H and ¹³C NMR spectra can be challenging. Computational calculations provide a robust method for confirming these assignments.

The process typically involves:

Optimizing the molecular geometry of this compound at a chosen level of theory.

Calculating the NMR shielding tensors for this optimized structure using a method like GIAO.

Converting the calculated shielding tensors to chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.

Correlating the calculated chemical shifts with the experimental spectrum. A strong linear correlation between the set of calculated and experimental shifts provides high confidence in the peak assignments.

Similarly, calculated vibrational frequencies can be used to assign specific absorption bands in an experimental IR or Raman spectrum. researchgate.net By visualizing the atomic motions associated with each calculated vibrational mode, chemists can identify the specific bond stretches, bends, and torsions responsible for each spectral feature. For example, a calculated frequency can confirm which peak corresponds to the C-Br stretching vibration or to specific C-H bending modes of the aromatic rings. This comparative analysis was successfully used to interpret the spectra of fluorinated phenacenes, where theoretical results qualitatively explained the observed absorption patterns. beilstein-journals.org

| Atom/Group | Typical Experimental ¹H NMR Shift Range (ppm) | Illustrative Calculated ¹H NMR Shift (ppm) | Typical Experimental ¹³C NMR Shift Range (ppm) | Illustrative Calculated ¹³C NMR Shift (ppm) |

|---|---|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | 7.2 - 8.6 | 120 - 140 | 122 - 142 |

| Aromatic C-Br | - | - | 115 - 125 | 118 |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Quantitative NMR for Reaction Monitoring and Product Analysis

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards for the analyte ox.ac.ukfujifilm.comnih.govresearchgate.net. The signal area in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for accurate quantification.

Reaction Monitoring: qNMR can be used to monitor the progress of reactions involving 1-bromoacenaphthylene, such as Suzuki or Heck coupling reactions where the C-Br bond is functionalized. By adding an internal standard with a known concentration to the reaction mixture, the disappearance of the starting material (this compound) and the appearance of the product can be tracked over time. This is achieved by integrating characteristic, non-overlapping signals of the analyte and the standard.

Product Analysis: After a synthesis, qNMR is an excellent tool for determining the purity of the isolated this compound or its reaction products. A known mass of the sample is dissolved with a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). By comparing the integral of a specific proton signal of the analyte with a signal from the internal standard, the absolute purity of the compound can be calculated with high precision and accuracy.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound. The resulting spectrum serves as a unique "fingerprint," allowing for the identification of functional groups and the confirmation of molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FTIR spectrum of this compound would display a series of absorption bands characteristic of its structural features researchgate.netinstanano.comlibretexts.orgupi.eduyoutube.com. While a vapor-phase IR spectrum is noted in the PubChem database nih.gov, a detailed interpretation relies on established correlation tables.

Expected FTIR Absorption Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of hydrogens on an sp²-hybridized carbon framework. |

| Aromatic C=C Stretch | 1620-1450 | Multiple bands characteristic of the acenaphthylene (B141429) aromatic ring system. |

| C-H In-plane Bending | 1300-1000 | Provides further fingerprint information for the aromatic structure. |

| C-H Out-of-plane Bending | 900-675 | The pattern of these strong bands can sometimes give clues about the substitution pattern on the aromatic ring. |

| C-Br Stretch | 650-550 | A key band confirming the presence of the carbon-bromine bond, though it can be weak and in a crowded region of the spectrum. |

Raman Spectroscopy (including Surface-Enhanced Raman Scattering (SERS)) for Vibrational Fingerprinting

Raman spectroscopy is a light-scattering technique that provides information complementary to FTIR acs.org. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of PAHs. The Raman spectrum of this compound would provide a distinct vibrational fingerprint. The strong C=C stretching modes of the aromatic rings are expected to produce intense Raman signals.

Surface-Enhanced Raman Scattering (SERS): For trace-level detection or analysis of thin films, SERS is an exceptionally sensitive technique. It involves adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold), which can enhance the Raman signal by several orders of magnitude nih.govresearchgate.netspectroscopyonline.comacs.orgrsc.org. While specific SERS studies on this compound are not widely reported, research on similar PAHs and anthracene (B1667546) derivatives demonstrates the utility of SERS nih.govuchile.cl. The technique could be used to study the orientation of this compound on a metal surface, as the enhancement is greatest for vibrational modes perpendicular to the surface.

Electronic Spectroscopy

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule ubbcluj.rochemistwizards.comspcmc.ac.in. It is particularly useful for characterizing compounds with conjugated π-systems, such as this compound.

The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region (200-400 nm) due to π → π* transitions within the conjugated aromatic system chemistwizards.combeilstein-journals.org. The parent compound, acenaphthylene, exhibits characteristic absorption bands acs.org. The introduction of a bromine atom, a chromophore, can cause a shift in the absorption maxima (λ_max) researchgate.net. Halogen substituents often lead to a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the absorption bands of aromatic compounds. The electronic spectrum is sensitive to the extent of conjugation; thus, any reaction that alters the π-system would lead to significant changes in the UV-Vis spectrum, making it a useful tool for monitoring such transformations. Studies on related PAHs like acenaphthene (B1664957) and anthracene derivatives show complex spectra with multiple bands corresponding to different electronic transitions researchgate.netpitt.edu.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. azooptics.com When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting an electron from a lower energy molecular orbital to a higher energy one. msu.edu The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly its system of conjugated π-electrons. msu.edu

For organic molecules, the most significant electronic transitions observed in the UV-Vis range are π→π* and n→π* transitions. libretexts.org The extended conjugated system of acenaphthylene, and by extension this compound, gives rise to strong π→π* transitions. The presence of the bromine atom, an auxochrome, can influence the absorption spectrum. An auxochrome is a group of atoms attached to a chromophore which modifies the ability of that chromophore to absorb light.

The degree of conjugation in a molecule directly impacts the wavelength of maximum absorption (λmax). As the extent of conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. msu.edu This results in a bathochromic shift, or a shift to a longer wavelength of absorption. msu.edu The analysis of the UV-Vis spectrum of this compound allows for a detailed understanding of its electronic structure and the influence of the bromo-substituent on the π-electron system.

Key Features of a UV-Vis Spectrum:

λmax: The wavelength at which the maximum absorbance occurs.

Molar Absorptivity (ε): A measure of how strongly the compound absorbs light at a specific wavelength.

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides valuable insights into the photophysical properties of molecules like this compound. This technique involves exciting a molecule with light of a specific wavelength and then detecting the light emitted as the molecule returns to its ground electronic state. scirp.org

The photophysical properties of a compound are crucial for understanding its behavior in various applications, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs). Key parameters obtained from fluorescence spectroscopy include the fluorescence emission spectrum, quantum yield, and fluorescence lifetime.

The emission spectrum of this compound, when excited at an appropriate wavelength, will reveal the characteristic wavelengths at which it fluoresces. The intensity and position of these emission bands are sensitive to the molecular structure and the solvent environment. For instance, the polarity of the solvent can influence the fluorescence properties of a molecule. scirp.orgrsc.org

A study of related anthracene compounds has shown that the presence of a halogen atom can influence the fluorescence properties, sometimes leading to phenomena like dual fluorescence due to photoinduced charge transfer. scirp.org Analyzing the fluorescence of this compound can reveal similar intricate photophysical behaviors.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. etamu.edu It is a cornerstone for determining the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is an ideal method for assessing the purity of a volatile compound like this compound and confirming its molecular weight.

In a GC-MS analysis, the sample is first vaporized and separated into its individual components as it passes through a long, thin column. imist.ma The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). imist.ma This process often causes the molecule to fragment in a characteristic pattern, which can serve as a "fingerprint" for identification. etamu.edu

The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Due to the natural isotopic abundance of bromine (approximately 50.7% 79Br and 49.3% 81Br), the molecular ion peak will appear as a characteristic doublet (M+ and M+2 peaks) with nearly equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) is a powerful technique that can measure the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the determination of the exact mass of a molecule, which in turn can be used to deduce its elemental composition. europa.eu

While conventional MS can distinguish between ions with different nominal masses, HRMS can differentiate between molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.com For this compound (C12H7Br), HRMS can provide an exact mass measurement that confirms this specific elemental composition, distinguishing it from any other potential isomers or impurities with the same nominal mass. The computed exact mass for C12H7Br is 229.97311 Da. nih.gov

Table of HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C12H7Br | nih.gov |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is the preeminent technique for determining the arrangement of atoms within a crystalline solid. uib.no

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline compound. fzu.cz This technique involves irradiating a single, well-ordered crystal with a beam of X-rays. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. fzu.cz

By analyzing the positions and intensities of the diffracted X-ray beams, it is possible to construct a three-dimensional map of the electron density within the crystal. fzu.cz From this map, the precise positions of each atom in the molecule can be determined, yielding a detailed picture of the molecular structure, including bond lengths, bond angles, and torsional angles. This method is considered the "gold standard" for structural elucidation. crystalpharmatech.com

For this compound, a successful SCXRD analysis would provide unambiguous confirmation of the connectivity of the atoms, the planarity of the acenaphthylene core, and the precise geometry of the carbon-bromine bond. It would also reveal how the molecules pack together in the solid state, providing insights into intermolecular interactions such as π-π stacking and halogen bonding.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acenaphthylene |

| 1-Butene |

| 1,3-Butadiene |

| 1,3,5-Hexatriene |

| 1-Pentene |

| Isoprene |

| 9-Bromoanthracene (B49045) |

| Carbon Dioxide |

| Propane |

| Cyclopropane |

| Diethylmethylamine |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that provides detailed information about the crystalline structure of a material. By irradiating a powdered sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms and molecules within the crystal lattice. This information is crucial for understanding a compound's physical properties, stability, and behavior in various applications.

While specific, publicly available powder X-ray diffraction data for this compound is not readily found in the literature, the principles of PXRD analysis can be described for its characterization. A typical PXRD experiment on a crystalline powder of this compound would yield a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).

Principles of Crystalline Phase Analysis:

The diffraction pattern is a unique "fingerprint" of a specific crystalline phase. The positions of the diffraction peaks are determined by the size and shape of the unit cell (the basic repeating unit of the crystal lattice), according to Bragg's Law (nλ = 2d sinθ). The intensities of the peaks are related to the arrangement of atoms within the unit cell.

Analysis of the PXRD data for this compound would involve several steps:

Phase Identification: The experimental diffraction pattern would be compared against databases of known crystalline phases, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). A match would confirm the identity of the crystalline phase of this compound.

Lattice Parameter Refinement: From the positions of the diffraction peaks, the unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ) can be precisely determined through a process called indexing and lattice parameter refinement.

Crystal System and Space Group Determination: The symmetry of the diffraction pattern provides clues to the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry operations within the unit cell.

Crystallite Size and Strain Analysis: The width and shape of the diffraction peaks can provide information about the average size of the crystalline domains (crystallites) and the presence of microstrain within the lattice. Broader peaks generally indicate smaller crystallites or higher strain.

Quantitative Phase Analysis: If the sample were a mixture, the relative intensities of the diffraction peaks from each component could be used to determine their relative abundances.

Hypothetical PXRD Data Table for a Crystalline Organic Compound:

The following table is a hypothetical representation of what PXRD data for a crystalline organic compound like this compound might look like. The 2θ values, d-spacings, and relative intensities are illustrative and not actual data for this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 23.8 | 3.74 | 65 |

| 26.5 | 3.36 | 95 |

| 28.9 | 3.09 | 30 |

Detailed Research Findings:

Although specific PXRD studies on this compound are scarce, research on related acenaphthylene derivatives demonstrates the power of this technique. For instance, studies on acenaphthene, the parent hydrocarbon, have used PXRD to confirm its orthorhombic crystal system. rsc.org Similar analyses on substituted acenaphthylenes would reveal how the introduction of a bulky and electronegative atom like bromine influences the crystal packing. The size and electronic properties of the bromine atom would likely lead to different intermolecular interactions (such as halogen bonding) compared to the parent acenaphthylene, resulting in a distinct crystal structure with unique unit cell parameters and space group symmetry.

The determination of the crystalline phase of this compound through PXRD is a critical step in its characterization. It provides fundamental knowledge that underpins the rational design of new organic materials with tailored electronic and optical properties.

Applications of 1 Bromoacenaphthylene in Organic Synthesis and Materials Science

Building Blocks in Complex Organic Synthesis

The carbon-bromine bond in 1-bromoacenaphthylene is a key feature that enables its use as a precursor for the construction of more complex molecular architectures. This section details its application in carbon-carbon bond formation, heterocycle synthesis, and the selective functionalization of polyaromatic systems.

Precursor for Carbon-Carbon Bond Forming Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon bonds. These reactions allow for the direct attachment of various organic fragments to the acenaphthylene (B141429) core at the C1 position, a transformation that is otherwise difficult to achieve.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester. chemicalbook.commdpi.com It is widely used to synthesize biaryl compounds, and in the case of this compound, it enables the introduction of new aryl or vinyl substituents. chemicalbook.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov The general conditions involve a palladium catalyst, such as Pd(PPh₃)₄ or a palladacycle, a base like potassium carbonate or cesium carbonate, and a solvent system, often a mixture of an organic solvent and water (e.g., dioxane/H₂O). nih.govresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a C-C bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This method is particularly useful for creating substituted alkenes and extending the conjugated π-system of the acenaphthylene molecule. mdpi.com Typical catalysts include palladium(II) acetate, and common bases are triethylamine (B128534) or sodium acetate, often in polar aprotic solvents like DMF or NMP at elevated temperatures. organic-chemistry.orgwikipedia.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org The Sonogashira coupling is invaluable for synthesizing conjugated enynes and extended π-systems, which are of interest for organic electronics. libretexts.orgbeilstein-journals.org

The following table outlines representative conditions for these cross-coupling reactions, based on protocols for similar aryl bromide substrates.

| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, or t-BuOK | Dioxane/H₂O, Toluene, 2-MeTHF |

| Heck | Alkene (e.g., Styrene (B11656), Acrylate) | Pd(OAc)₂/Ligand (e.g., PPh₃) | Et₃N, K₂CO₃, NaOAc | DMF, NMP, Acetonitrile |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |

Role in Heterocycle Synthesis and Annulation Reactions

This compound serves as a key starting material for synthesizing fused heterocyclic systems and for extending its polycyclic aromatic framework through annulation reactions. researchgate.net These reactions construct a new ring onto the existing acenaphthylene molecule.

Palladium-catalyzed annulation of aryl halides with internal alkynes is a powerful strategy for building complex polycyclic aromatic hydrocarbons (PAHs) and heterocycles. rsc.orgcore.ac.uk In a process analogous to the annulation of 9-bromophenanthrene (B47481) or 1-allyl-2-bromobenzene, this compound can react with internal alkynes to yield cyclopentene-fused PAHs. rsc.org This type of reaction typically involves oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by carbopalladation of the alkyne and subsequent intramolecular cyclization to form the new ring.

Furthermore, the bromine atom can be substituted by a nucleophile, which can then participate in a cyclization reaction. For instance, reaction with a sulfur nucleophile followed by cyclization can lead to the formation of acenaphtho-fused thiophenes, which are of interest as organic semiconductors. This approach is analogous to the Paal-Knorr thiophene (B33073) synthesis, which utilizes a 1,4-dicarbonyl compound and a sulfur source. Similarly, nitrogen-containing heterocycles like acenaphtho-fused pyridines or indoles can be accessed through multi-step sequences starting with the displacement or coupling of the bromine atom.

Strategies for Selective Functionalization of Polyaromatic Systems

The functionalization of specific positions on a polycyclic aromatic hydrocarbon can be a significant synthetic challenge. Direct electrophilic substitution often leads to mixtures of isomers. The use of this compound represents a key strategy for achieving site-selective functionalization. The bromine atom acts as a versatile synthetic handle, directing the introduction of new substituents precisely at the C1 position via the cross-coupling reactions discussed previously (Suzuki, Heck, Sonogashira). mdpi.comorganic-chemistry.orglibretexts.org

This strategy allows chemists to build complex molecular architectures with a high degree of control. For example, a Sonogashira coupling can introduce an alkyne, which can then undergo further reactions like cycloadditions or serve as a building block for larger conjugated systems. wikipedia.org Similarly, a Suzuki coupling can attach a different aromatic ring, which may itself bear functional groups for subsequent transformations. nih.gov This stepwise, controlled approach is fundamental to creating tailored organic materials with specific electronic or photophysical properties derived from their well-defined structures.

Polymerization Research and Polymer Architecture Control

The vinyl group of this compound makes it a potential monomer for polymerization. The resulting polymers, featuring a bulky, functionalizable polycyclic aromatic side chain, are of interest for creating materials with high thermal stability and specific optical or electronic properties.

Monomer in Radical Polymerization Systems

Conventional free-radical polymerization is a widely used industrial method for producing a variety of polymers from vinyl monomers. nih.govwikipedia.org This process is typically initiated by thermal or photochemical decomposition of a radical initiator. wikipedia.org While the acenaphthylene unit can undergo radical polymerization, detailed studies on the conventional free-radical polymerization of this compound specifically are not extensively reported in the scientific literature.

The polymerization of such a monomer would be expected to proceed via the addition of radicals across the C1-C2 double bond. However, challenges may arise due to the bulky nature of the bromo-acenaphthyl group, which could cause steric hindrance and affect the propagation rate constant. acs.org Furthermore, the presence of the bromine atom might lead to side reactions or chain transfer events, potentially limiting the achievable molecular weight and leading to broad molecular weight distributions, a common drawback of conventional radical polymerization. nih.gov

Controlled Radical Polymerization (CRP) Applications (e.g., ATRP, RAFT, NMP)

To overcome the limitations of conventional radical polymerization, controlled radical polymerization (CRP) techniques have been developed. These methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. sigmaaldrich.comwikipedia.org

While the direct application of these techniques to this compound is not widely documented, they are extensively used for other vinyl aromatic monomers like styrene and its derivatives. researchgate.netrsc.orgrsc.org

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species (alkyl halides). wikipedia.org This process allows for controlled polymer growth. nih.gov ATRP is tolerant of many functional groups, making it potentially suitable for polymerizing this compound. wikipedia.orggoogle.com The resulting polymer would retain a halogen atom at the chain end, enabling further modifications or the synthesis of block copolymers. wikipedia.org

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is mediated by a thiocarbonylthio compound that acts as a chain transfer agent (CTA). sigmaaldrich.com This technique offers excellent control over a wide range of monomers and is known for its compatibility with various reaction conditions. mdpi.com For an aromatic monomer like this compound, a trithiocarbonate (B1256668) or dithiobenzoate-based CTA would likely be effective. rsc.org

Nitroxide-Mediated Polymerization (NMP): NMP employs a stable nitroxide radical to reversibly trap the growing polymer chain end, controlling the polymerization. researchgate.net While initially limited to monomers like styrene, newer nitroxides have expanded its scope. researchgate.net NMP is often conducted at elevated temperatures and can be used to produce well-defined block copolymers. vinyl.hupenpet.comatamankimya.com

The table below summarizes the key features of these CRP techniques and their general applicability to vinyl monomers.

| CRP Technique | Mediating Agent | Key Features | Typical Monomer Classes |

|---|---|---|---|

| ATRP | Transition Metal Complex (e.g., CuBr/Ligand) | Tolerant to functional groups; produces polymers with halogen end-groups. | Styrenes, (Meth)acrylates, Acrylonitrile, Vinyl Pyridines |

| RAFT | Thiocarbonylthio Compound (CTA) | Versatile for many monomers; requires appropriate CTA selection. | Styrenes, (Meth)acrylates, Acrylamides, Vinyl Esters |

| NMP | Nitroxide Radical (e.g., TEMPO) | Often metal-free; typically requires higher temperatures. | Styrenes, Acrylates, Dienes |

Synthesis of High Molecular Weight Polyacenaphthylene Derivatives

The synthesis of high molecular weight polymers is essential for achieving desirable mechanical and physical properties in the final material. While the direct polymerization of this compound into high molecular weight homopolymers is not extensively documented in dedicated literature, its structure lends itself to established polymerization techniques for aryl halides.

One related industrial process focuses on the production of "condensed bromoacenaphthylene," which can be considered an oligomeric form of the polymer. This process involves multiple steps, starting with the bromination of acenaphthene (B1664957). wikipedia.org A key step in achieving functional materials is the subsequent dehydrobromination of the brominated acenaphthene intermediate to yield the reactive acenaphthylene monomer unit, which can then polymerize. wikipedia.org

The synthesis can be summarized in the following stages: